Clozapine-D4 - 204395-52-8

Clozapine-D4

Catalog Number: EVT-505587
CAS Number: 204395-52-8
Molecular Formula: C18H19ClN4
Molecular Weight: 330.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clozapine is a dibenzodiazepine derivative classified as an atypical antipsychotic drug. [] It plays a crucial role in scientific research as a pharmacological tool for investigating the function and signaling pathways of the dopamine D4 receptor (DRD4). [, ] This interaction is of particular interest due to clozapine's unique clinical profile, including its efficacy in treatment-resistant schizophrenia and its relatively low propensity to cause extrapyramidal side effects compared to typical antipsychotics. [, ]

Future Directions
  • Developing more selective DRD4 ligands: This will allow for a more precise investigation of the specific roles of DRD4 in various brain regions and disease states. [, , ]

  • Elucidating the downstream signaling pathways of DRD4: This will provide a more comprehensive understanding of how DRD4 modulates neuronal activity and synaptic plasticity. [, ]

  • Investigating the role of DRD4 in other neurological and psychiatric disorders: This may lead to novel therapeutic strategies for conditions such as Parkinson's disease, attention deficit hyperactivity disorder, and substance use disorders. [, ]

  • Developing personalized medicine approaches based on DRD4 genotype: This will enable clinicians to tailor clozapine treatment to individual patients, optimizing efficacy and minimizing side effects. [, ]

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist. [, , , , , , , , , , , ] It is known to cause extrapyramidal side effects (EPS), a common drawback of typical antipsychotics. [, , ]

    Relevance: Haloperidol serves as a point of comparison to clozapine due to its distinct pharmacological profile. While both drugs exhibit antipsychotic effects, haloperidol's high affinity for D2 receptors and its associated EPS contrast with clozapine's preferential binding to D4 receptors and lower EPS liability. [, , , , , ] This difference in receptor binding profiles and side effect profiles is a key aspect of clozapine's classification as an "atypical" antipsychotic.

Raclopride

    Compound Description: Raclopride is a dopamine D2/D3 receptor antagonist with a high affinity for these subtypes. [, , ] It is often used as a tool to investigate the role of D2/D3 receptors in various neurological processes. [, ]

    Relevance: Raclopride's selectivity for D2/D3 receptors distinguishes it from clozapine-D4, which primarily targets D4 receptors. [, ] Studies utilizing raclopride alongside clozapine or D4-selective antagonists help delineate the specific contributions of D2/D3 versus D4 receptor modulation in various behavioral and physiological effects. [, ]

Clozapine

    Compound Description: Clozapine is an atypical antipsychotic medication renowned for its efficacy in treating schizophrenia, particularly in cases where traditional antipsychotics prove ineffective. [, , , , , , , , , , , , , , ] Its unique pharmacological profile, characterized by a high affinity for dopamine D4 receptors, distinguishes it from typical antipsychotics. [, , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: The compound “Clozapine-D4" implies a specific interaction or focus on the binding of clozapine to the dopamine D4 receptor. [, , , , , , , , , , , , , , , , , , , , , , ] Understanding the structural features of clozapine that contribute to its high affinity for the D4 receptor is crucial for developing novel antipsychotics with improved efficacy and reduced side effects.

N-Desmethylclozapine (NDMC)

    Compound Description: N-Desmethylclozapine (NDMC) is the primary active metabolite of clozapine. [] Unlike clozapine, which acts as an inverse agonist at D2 and D3 receptors, NDMC exhibits partial agonist activity at these subtypes. []

    Relevance: The discovery of NDMC's partial agonism at D2 and D3 receptors, contrasting with clozapine-D4's primary D4 antagonism, suggests a complex interplay of dopaminergic modulation contributing to clozapine's overall clinical effects. [] This finding highlights the potential for developing antipsychotics that target multiple dopamine receptor subtypes with varying degrees of agonism or antagonism.

Olanzapine

    Compound Description: Olanzapine is an atypical antipsychotic medication known for its efficacy in treating schizophrenia. [, , ] It possesses a complex pharmacological profile, interacting with various neurotransmitter receptors, including dopamine and serotonin receptors. [, , ]

L-745,870

    Compound Description: L-745,870 is a highly selective dopamine D4 receptor antagonist. [, , , , , ] It is a valuable tool for investigating the specific roles of D4 receptors in various neurological and behavioral processes, disentangling the effects of D4 antagonism from the actions of other dopamine receptor subtypes. [, , , , , ]

    Relevance: L-745,870 serves as a crucial pharmacological probe to elucidate the specific contributions of clozapine-D4's D4 receptor antagonism to its therapeutic effects in schizophrenia. [, , , , , ] By comparing the effects of clozapine to those of the highly selective D4 antagonist L-745,870, researchers can gain insights into the significance of clozapine's interactions with other receptor targets in mediating its unique clinical profile. [, , , , , ]

Overview

Clozapine-D4 is a deuterated analogue of clozapine, an atypical antipsychotic primarily used for treatment-resistant schizophrenia. Clozapine itself was first synthesized in the 1950s and has since been recognized for its unique pharmacological profile, particularly its efficacy in patients who do not respond to other antipsychotic medications. Clozapine-D4 is of interest in research due to its potential to improve the understanding of clozapine's pharmacokinetics and mechanisms of action while reducing the risks associated with its use, such as agranulocytosis.

Source

Clozapine-D4 is typically synthesized in laboratory settings as part of research into its pharmacological properties and potential applications. The compound is derived from clozapine through specific synthetic modifications that incorporate deuterium atoms into its molecular structure.

Classification

Clozapine-D4 belongs to the class of compounds known as atypical antipsychotics. These drugs are characterized by their ability to antagonize dopamine and serotonin receptors, which helps alleviate symptoms of schizophrenia and other psychiatric disorders.

Synthesis Analysis

The synthesis of Clozapine-D4 involves several key steps that modify the original clozapine structure to incorporate deuterium. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with halogenated nitroarenes, which are reacted with 2-aminobenzoic acid through an Ullmann coupling reaction.
  2. Formation of Benzodiazepine Core: The nitro group is then reduced, followed by refluxing in xylenes to form the benzodiazepine core.
  3. Deuteration: Specific reactions are employed to replace hydrogen atoms with deuterium, enhancing the compound's stability and altering its pharmacokinetic properties.
  4. Final Steps: The chloro imine derivative formed is treated with N-methylpiperazine to yield Clozapine-D4.

Technical details include monitoring reaction conditions such as temperature, solvent choice, and reaction time, which are critical for achieving high yields and purity of the final product .

Molecular Structure Analysis

Clozapine-D4 retains the core structure of clozapine but features deuterium substitutions that affect its physical properties.

Structure Data

  • Molecular Formula: C18H18D4ClN3O
  • Molecular Weight: Approximately 344.87 g/mol
  • Key Functional Groups: Contains a benzodiazepine core, a chlorine atom, and a piperazine ring.

The incorporation of deuterium alters the vibrational frequencies observed in spectroscopic analyses, providing insights into the compound's interactions in biological systems.

Chemical Reactions Analysis

Clozapine-D4 undergoes various chemical reactions typical of substituted benzodiazepines:

  1. Receptor Binding: Clozapine-D4 exhibits high affinity for dopamine D4 receptors, similar to clozapine, influencing its therapeutic effects.
  2. Metabolic Pathways: It is metabolized by cytochrome P450 enzymes in the liver, with deuteration potentially affecting metabolic rates and pathways compared to non-deuterated clozapine.
  3. Stability Studies: The stability of Clozapine-D4 under different pH conditions and temperatures can be analyzed using techniques such as high-performance liquid chromatography .
Mechanism of Action

Clozapine-D4 functions primarily as an antagonist at dopamine D2 and D4 receptors and serotonin receptors. Its mechanism involves:

  • Dopamine Receptor Antagonism: By binding preferentially to D4 receptors, Clozapine-D4 reduces dopaminergic activity associated with psychotic symptoms while minimizing extrapyramidal side effects common with other antipsychotics.
  • Serotonin Receptor Modulation: It also acts on serotonin receptors (5-HT1A agonism), contributing to its efficacy and side effect profile .

The pharmacological action results in improved symptom management in schizophrenia patients resistant to other treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may lead to prolonged half-life and altered bioavailability.
  • Melting Point: The melting point can be determined through differential scanning calorimetry or thermogravimetric analysis.

Relevant data from studies indicate that deuterated compounds often exhibit different pharmacokinetic profiles compared to their non-deuterated counterparts .

Applications

Clozapine-D4 is primarily used in scientific research focused on:

  • Pharmacokinetic Studies: Understanding how modifications affect drug metabolism and efficacy.
  • Mechanistic Studies: Investigating receptor interactions and signaling pathways related to schizophrenia treatment.
  • Drug Development: Potentially leading to new formulations or analogues that retain therapeutic benefits while minimizing adverse effects.

This compound serves as a valuable tool for researchers aiming to enhance treatment strategies for complex psychiatric disorders.

Introduction to Clozapine and Dopaminergic Neuropharmacology

Clozapine as a Paradigm of Atypical Antipsychotic Efficacy

Clozapine remains the gold standard for treatment-resistant schizophrenia, demonstrating superior efficacy to both typical (e.g., haloperidol) and other atypical antipsychotics (e.g., risperidone, olanzapine). This clinical superiority is exemplified by a Bayesian meta-analysis of 212 randomized controlled trials (n=43,049 participants), where clozapine was the only antipsychotic to statistically separate from all comparators in reducing positive and negative symptoms of schizophrenia [3]. The molecular basis of this efficacy lies in its unique receptor-binding profile. Unlike typical antipsychotics that exert effects primarily through high-affinity D2 dopamine receptor antagonism, clozapine exhibits a multireceptor affinity signature:

  • High affinity for D4 receptors (Ki = 17.2–38.0 nM), significantly exceeding its affinity for D2 receptors (Ki > 100 nM) [1] [7].
  • Potent antagonism at serotonergic receptors (5-HT2A/2C, 5-HT6, 5-HT7), adrenergic (α1/α2), histaminergic (H1), and muscarinic (M1–M5) receptors [2] [7].
  • Weak and transient binding to D2 receptors, occupying less than 60% of striatal D2 receptors even at therapeutic doses, minimizing extrapyramidal side effects [7].

The functional consequence of preferential D4 binding is crucial. In vitro studies using transfected mammalian cells demonstrate that clozapine acts as a potent competitive antagonist at human D4.4 receptors (Kb = 17.2–32.6 nM), effectively inhibiting dopamine-stimulated G-protein activation ([³⁵S]GTPγS binding) [1]. This selective D4 antagonism modulates mesocorticolimbic dopamine pathways implicated in cognitive and negative symptoms of schizophrenia, areas where D2 antagonists show limited efficacy [4] [10].

Table 1: Comparative Receptor Binding Affinities of Clozapine and Select Antipsychotics

ReceptorClozapine (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)Role in Schizophrenia Pathophysiology
Dopamine D417.2 - 38.0>1000>1000Mesocorticolimbic modulation, cognitive/negative symptoms
Dopamine D2>1001.0 - 2.01.5 - 5.0Striatal motor function, positive symptoms (high occupancy causes EPS)
Serotonin 5-HT2A5.0 - 16>10000.2 - 5.0Mood, cognition, mitigates EPS via cortical modulation
Histamine H11.0 - 6.0>100020 - 150Sedation, metabolic effects
Muscarinic M11.8 - 19>1000>1000Cognition, anticholinergic effects

Sources: [1] [7]

Historical Evolution of Dopamine Receptor Targeting in Schizophrenia Therapeutics

The development of antipsychotic pharmacotherapy reflects an evolving understanding of dopamine receptor heterogeneity:

  • First-Generation Antipsychotics (FGAs - Typical): Emerged in the 1950s (chlorpromazine, haloperidol). Their efficacy against positive symptoms was linked to potent D2 receptor blockade in the mesolimbic pathway. However, high striatal D2 occupancy (≥80%) invariably caused dopaminergic adverse effects: extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia [3].
  • The Clozapine Anomaly: Synthesized in 1956, clozapine's initial withdrawal due to agranulocytosis obscured its pharmacological uniqueness. Landmark studies in the 1980s (e.g., Kane et al., 1988) demonstrated its superiority over chlorpromazine in treatment-resistant schizophrenia (30% response vs. 4%), crucially without significant EPS, challenging the D2-catalepsy efficacy paradigm [3]. This defined the "atypical" class.
  • Second-Generation Antipsychotics (SGAs): Developed aiming for clozapine's efficacy/safety balance. Most SGAs (risperidone, olanzapine) retained high D2 affinity but added potent 5-HT2A antagonism, believed to mitigate EPS. However, pivotal trials (CATIE, CUtLASS) confirmed that clozapine remained uniquely effective for treatment resistance, suggesting mechanisms beyond D2/5-HT2A [3] [7].
  • D4 Receptor Hypothesis: Clozapine's high D4 affinity (10-fold greater than for D2/D3) and its localization in cortical and limbic regions critical for cognition and emotion spurred interest in D4 as a therapeutic target. Selective D4 antagonists (e.g., L-745,870; Ki=1.99 nM [1]) were developed but failed clinically for schizophrenia, indicating clozapine's efficacy requires polypharmacology, not isolated D4 blockade [1] [4].

Table 2: Key Milestones in Dopamine Receptor-Targeted Antipsychotic Development

EraKey AgentsPrimary TargetClinical StrengthsLimitations Leading to Next Phase
1950s-1970sChlorpromazine, HaloperidolD2 AntagonismEffective for positive symptomsHigh EPS, TD, prolactin elevation, no effect on negative/cognitive symptoms
1960s/1980sClozapine (Re-introduced)Multireceptor (D4>>D2, 5-HT2, etc.)Efficacy in TRS, minimal EPS, lower TD riskAgranulocytosis risk, metabolic effects
1990s-PresentRisperidone, Olanzapine, QuetiapineD2 + 5-HT2A AntagonismReduced EPS vs FGAs, broader symptom effectVariable efficacy in TRS, metabolic issues persist
2000s-Present-D4 Selective Antagonism (Experimental)Preclinical rationale based on clozapineClinical failure (e.g., L-745,870) underscoring need for clozapine-like polypharmacy

Source: [3] [4] [7]

The D4 Dopamine Receptor: Structural and Functional Significance in Neuropsychiatric Disorders

The dopamine D4 receptor (DRD4), encoded on chromosome 11p15.5, exhibits unique genetic and structural features that underpin its significance in neuropsychiatric function and pharmacogenetics:

  • Structural Characteristics & Signaling:
  • Belongs to the D2-like dopamine receptor family (Gi/o-coupled).
  • Features a remarkably long third intracellular loop, critical for G-protein coupling specificity and efficiency.
  • Contains an unusually polymorphic 48-bp Variable Number Tandem Repeat (VNTR) in exon 3 (ranging from 2 to 11 repeats), directly encoding residues within this third loop. The most common alleles are 2-repeat (2R), 4-repeat (4R), and 7-repeat (7R) [4] [8].
  • In vitro functional assays reveal the 7R variant forms a receptor with reduced sensitivity to dopamine (~50% lower cAMP inhibition compared to 2R and 4R) upon agonist binding [8].
  • Neuroanatomical Distribution & Functional Roles:
  • Predominantly expressed in corticolimbic regions (prefrontal cortex, hippocampus, amygdala), areas central to executive function, emotional regulation, and salience attribution – domains frequently impaired in schizophrenia, ADHD, and mood disorders [4] [8].
  • Modulates glutamatergic and GABAergic neurotransmission, influencing cortical network synchrony and plasticity. Preclinical evidence suggests D4 activation may suppress glutamatergic NMDA receptor function in the PFC, while antagonism (e.g., by clozapine) could disinhibit NMDA pathways, potentially ameliorating cognitive deficits [7] [10].
  • Pharmacogenetic Associations:
  • Schizophrenia Treatment Response: Preliminary evidence suggests DRD4 genotypes may influence clozapine response. A study of the (G)n mononucleotide repeat in DRD4 intron 1 found significant differences in BPRS improvement during clozapine treatment among genotype groups (F[3,49]=4.1, p=0.01) [10]. The 4R/4R genotype has been tentatively linked to better neuroleptic response profiles [8].
  • ADHD: The 7R allele is a replicated risk factor (OR ~1.9), associated with poorer attention and potentially altered response to stimulants (methylphenidate) requiring higher doses [8].
  • Personality Traits & Substance Use: The 7R allele is associated with novelty-seeking behavior, increased susceptibility to substance dependence (alcohol, opioids, nicotine), and pathological gambling, likely reflecting its blunted dopaminergic response and reward processing alterations [4] [8].

Table 3: Functional and Clinical Associations of Major DRD4 Exon 3 VNTR Polymorphisms

AllelePrevalence (General)Receptor FunctionKey Neuropsychiatric AssociationsPotential Pharmacogenetic Impact
2R (2-repeat)Variable (Higher in Asia)Normal dopamine sensitivityProtective? (Lower anger/higher forgiveness traits)Less studied; may require standard clozapine dosing
4R (4-repeat)Most common globallyNormal dopamine sensitivityNeutral or protective for impulsivity disorders4R/4R genotype associated with better overall neuroleptic response
7R (7-repeat)~2% Asia, ~48% AmericasReduced dopamine sensitivity (~50%)ADHD risk (OR~1.9), Novelty Seeking, Substance Dependence, Pathological GamblingPoorer methylphenidate response in ADHD; Variable clozapine response data

Sources: [4] [8] [10]

The development of Clozapine-D4 (8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-5H-dibenzo[b,e][1,4]diazepine; C₁₈²H₄H₁₅ClN₄; MW 330.85; CAS 204395-52-8) serves as a critical tool in this research [5] [9]. This deuterium-labeled isotopologue, with four deuterium atoms replacing hydrogen at the 2,2,6,6 positions of the piperazine ring, possesses identical receptor binding properties to native clozapine. Its primary utility lies in:

  • Advanced Pharmacokinetic Studies: Serving as an internal standard in LC-MS/MS to precisely quantify clozapine and its metabolites (e.g., N-desmethylclozapine) in complex biological matrices, accounting for ~70-80% of clozapine metabolism variability attributed to CYP1A2 activity [9] [10].
  • Mechanistic Receptor Studies: Enabling highly specific investigation of clozapine's binding kinetics and distribution at the D4 receptor in vitro and in animal models without isotopic interference, given deuterium's minimal kinetic isotope effect in this context [9].

Properties

CAS Number

204395-52-8

Product Name

Clozapine-D4

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Synonyms

HF 1854-d4; Azaleptin-d4; Fazaclo-d4; Iprox-d4; Sizopin-d4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.